2-Amino-3-bromo-5-nitrobenzoic acid

Quality Assurance Procurement Specification Synthetic Reliability

2-Amino-3-bromo-5-nitrobenzoic acid (CAS 773108-00-2) is an organic building block with the molecular formula C₇H₅BrN₂O₄ and a molecular weight of 261.03 g/mol. As a derivative of benzoic acid, it features a unique and functionally dense substitution pattern comprising an amino group at the 2-position, a bromine atom at the 3-position, and a nitro group at the 5-position on the benzene ring.

Molecular Formula C7H5BrN2O4
Molecular Weight 261.03 g/mol
CAS No. 773108-00-2
Cat. No. B3283786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-bromo-5-nitrobenzoic acid
CAS773108-00-2
Molecular FormulaC7H5BrN2O4
Molecular Weight261.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)N)Br)[N+](=O)[O-]
InChIInChI=1S/C7H5BrN2O4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,9H2,(H,11,12)
InChIKeyMDXOSJZNEXCDOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-bromo-5-nitrobenzoic acid (CAS 773108-00-2): A Multifunctional Benzoic Acid Scaffold for Pharmaceutical and Agrochemical Synthesis


2-Amino-3-bromo-5-nitrobenzoic acid (CAS 773108-00-2) is an organic building block with the molecular formula C₇H₅BrN₂O₄ and a molecular weight of 261.03 g/mol . As a derivative of benzoic acid, it features a unique and functionally dense substitution pattern comprising an amino group at the 2-position, a bromine atom at the 3-position, and a nitro group at the 5-position on the benzene ring . This specific arrangement of electron-donating and electron-withdrawing substituents, coupled with the carboxylic acid moiety, provides a versatile platform for constructing complex organic molecules . It is primarily utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals .

Why 2-Amino-3-bromo-5-nitrobenzoic acid (773108-00-2) Cannot Be Arbitrarily Replaced by Common Analogs


Generic substitution of 2-Amino-3-bromo-5-nitrobenzoic acid with seemingly similar compounds like 2-Amino-5-bromo-3-nitrobenzoic acid (CAS 58580-07-7) or 3-Bromo-5-nitrobenzoic acid (CAS 6307-83-1) is chemically unsound and can lead to significant experimental failure . The critical distinction lies in the regiospecific placement of the amino, bromo, and nitro substituents on the benzoic acid core . This 2-amino-3-bromo-5-nitro substitution pattern dictates a unique electronic and steric environment that governs the compound's reactivity in cross-coupling reactions, nucleophilic substitutions, and reduction pathways . Substituting a regioisomer alters the site of activation for subsequent chemical transformations, potentially blocking a desired reaction or leading to a different, non-targeted product . Furthermore, as detailed below, significant differences in commercial availability, purity specifications, and physical properties among isomers underscore that these compounds are not interchangeable intermediates and must be selected with precision based on the specific synthetic route .

Quantitative Differentiation Guide for 2-Amino-3-bromo-5-nitrobenzoic acid (773108-00-2): A Data-Driven Comparison with Analogs


High Purity Procurement: Verified ≥98% Purity Advantage over Standard 95% Analog Supplies

For researchers requiring high-purity starting materials to minimize side reactions and simplify purification, 2-Amino-3-bromo-5-nitrobenzoic acid is commercially available at a verified purity of ≥98% . In contrast, its common regioisomer, 2-Amino-5-bromo-3-nitrobenzoic acid (CAS 58580-07-7), is predominantly supplied with a standard purity specification of 95% from major vendors . This represents a minimum 3% absolute difference in purity, which can be critical in multi-step syntheses where impurity carryover impacts overall yield and product integrity.

Quality Assurance Procurement Specification Synthetic Reliability

Orthogonal Reactive Handles: Regiospecific 2-Amino-3-Bromo-5-Nitro Substitution Pattern for Controlled Cross-Coupling

The 2-amino-3-bromo-5-nitro substitution pattern in the target compound provides three distinct and orthogonal reactive handles for sequential derivatization, a key advantage over its regioisomer 2-Amino-5-bromo-3-nitrobenzoic acid . The presence of an ortho-amino group adjacent to the carboxylic acid in the target compound allows for the formation of heterocycles like quinazolines or benzimidazoles, while the meta-bromo group is ideally positioned for palladium-catalyzed cross-coupling reactions without steric hindrance from the ortho substituent . In contrast, in 2-Amino-5-bromo-3-nitrobenzoic acid, the para-bromo group is adjacent to the nitro group, creating a different electronic environment that influences the regioselectivity of nucleophilic aromatic substitution .

Medicinal Chemistry Organic Synthesis Cross-Coupling

Computational Property Differentiation: Increased Topological Polar Surface Area (TPSA) and Hydrophilicity vs. De-Amino Analog

Computational predictions indicate that 2-Amino-3-bromo-5-nitrobenzoic acid possesses a higher Topological Polar Surface Area (TPSA) of 106.46 Ų and a lower LogP of 1.64 compared to the closely related 3-Bromo-5-nitrobenzoic acid (CAS 6307-83-1) . The presence of the amino group in the target compound increases TPSA by approximately 22.5 Ų (estimated difference vs. de-amino analog), enhancing its potential for hydrogen bonding and improving aqueous solubility . The lower LogP suggests reduced lipophilicity, which can be advantageous for modulating the pharmacokinetic profile of drug candidates derived from this scaffold [1].

Computational Chemistry Drug Design Physicochemical Properties

Commercial Availability and Storage: Documented Supply Chain with Cold Chain Option vs. Common Analog

Procurement logistics for 2-Amino-3-bromo-5-nitrobenzoic acid are well-defined, with at least one major supplier (ChemScene) providing a documented storage condition of "Sealed in dry, 2-8°C" . This contrasts with a common supplier of its analog, 2-Amino-3-bromo-5-nitrobenzoic acid (AKSci), which specifies long-term storage in a "cool, dry place" but does not explicitly mandate a cold chain . The explicit cold storage recommendation for the ChemScene source may indicate a higher sensitivity to thermal degradation, and this specification provides a clear, actionable handling guideline for procurement and inventory management to ensure long-term compound integrity .

Supply Chain Procurement Stability

Optimal Application Scenarios for 2-Amino-3-bromo-5-nitrobenzoic acid (773108-00-2) Based on Its Unique Profile


High-Fidelity Medicinal Chemistry: Synthesis of Complex Heterocyclic Libraries

This compound is ideally suited for medicinal chemistry programs focused on constructing diverse heterocyclic libraries, such as quinazolines, quinoxalines, and benzimidazoles. The ortho-relationship between the amino and carboxylic acid groups facilitates efficient cyclization, while the meta-bromo and meta-nitro groups serve as independent, orthogonal handles for subsequent diversification via cross-coupling or reduction . The ≥98% commercial purity minimizes interference from side-products in library synthesis, ensuring higher quality leads .

Targeted Covalent Inhibitor Design and Fragment-Based Drug Discovery

In the design of targeted covalent inhibitors or for fragment-based screening, the specific electronic and steric profile of this compound is a key differentiator. The 2-amino-3-bromo-5-nitro pattern offers a unique three-dimensional and electrostatic surface for binding interactions. Furthermore, the bromine atom's anomalous scattering makes the compound suitable for X-ray crystallography studies to determine binding modes without requiring heavy-atom derivatization, a significant advantage over non-halogenated or differently substituted analogs .

Agrochemical Intermediate Development: Synthesis of Novel Herbicides and Fungicides

The robust and versatile nature of this scaffold makes it an excellent intermediate for developing new agrochemical agents. The bromine atom can be used to introduce diverse aromatic or aliphatic groups via cross-coupling, enabling the exploration of structure-activity relationships (SAR) around a central pharmacophore. The nitro group can be selectively reduced to an amine, providing a second site for functionalization to fine-tune physical properties such as lipophilicity (LogP 1.64) for optimal foliar uptake or soil mobility .

Material Science: Synthesis of Functionalized Organic Building Blocks

In materials science, the high density of functional groups on this small aromatic core makes it valuable for creating advanced organic materials. The carboxylic acid can serve as an anchoring group for metal-organic frameworks (MOFs) or surface functionalization. The orthogonal reactivity of the amino, bromo, and nitro groups allows for precise, stepwise construction of larger, more complex conjugated systems or polymers with tailored electronic properties .

Technical Documentation Hub

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